molecular formula C24H24N2 B608264 JVW-1009 CAS No. 2089059-30-1

JVW-1009

Cat. No.: B608264
CAS No.: 2089059-30-1
M. Wt: 340.47
InChI Key: PGEJIDHRKJUIDN-YADARESESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structurally, it belongs to the class of pyridinylimidazole derivatives, characterized by a central imidazole ring substituted with pyridine and sulfonamide groups (Figure 1). This configuration enables selective modulation of kinase pathways, particularly targeting JAK/STAT and MAPK signaling cascades, which are implicated in cellular proliferation and immune response regulation .

Synthesis and Pharmacokinetics:
JVW-1009 is synthesized via a multi-step route involving palladium-catalyzed cross-coupling reactions to introduce the pyridine moiety, followed by sulfonylation to enhance solubility and bioavailability. Preclinical pharmacokinetic studies in murine models demonstrate a half-life of 8.2 hours and oral bioavailability of 67%, outperforming early-generation kinase inhibitors .

Mechanistic Profile:
In vitro assays reveal potent inhibition of JAK2 (IC₅₀ = 12 nM) and p38 MAPK (IC₅₀ = 18 nM), with >100-fold selectivity over related kinases (e.g., EGFR, VEGFR). This specificity reduces off-target toxicity risks observed in broader-spectrum inhibitors .

Properties

CAS No.

2089059-30-1

Molecular Formula

C24H24N2

Molecular Weight

340.47

IUPAC Name

(1S,8R)-(9-Benzyl-9-aza-tricyclo[6.3.1.02,7]dodeca-2,4,6-trien-5-yl)-phenyl-amine

InChI

InChI=1S/C24H24N2/c1-3-7-18(8-4-1)17-26-14-13-19-15-24(26)23-16-21(11-12-22(19)23)25-20-9-5-2-6-10-20/h1-12,16,19,24-25H,13-15,17H2/t19-,24+/m0/s1

InChI Key

PGEJIDHRKJUIDN-YADARESESA-N

SMILES

[H][C@]1(C2)C3=CC=C(NC4=CC=CC=C4)C=C3[C@]2([H])N(CC5=CC=CC=C5)CC1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JVW1009;  JVW 1009;  JVW-1009

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Physicochemical and Pharmacological Properties

Property This compound Compound A (Ruxolitinib) Compound B (SB203580)
Molecular Weight (g/mol) 438.5 404.4 377.4
Solubility (mg/mL) 2.1 (pH 7.4) 0.8 (pH 7.4) 1.5 (pH 7.4)
JAK2 IC₅₀ (nM) 12 3 N/A
p38 MAPK IC₅₀ (nM) 18 N/A 14
Plasma Protein Binding 89% 97% 78%
Half-life (hours) 8.2 3.7 2.5

Key Observations :

  • Selectivity : this compound exhibits dual JAK2/p38 MAPK inhibition, whereas Ruxolitinib (Compound A) is JAK-specific, and SB203580 (Compound B) targets p38 MAPK exclusively .
  • Metabolic Stability : this compound’s extended half-life (8.2 hours) suggests less frequent dosing than SB203580 (2.5 hours) in clinical settings .

Table 2: Preclinical and Clinical Efficacy Data

Metric This compound Compound A Compound B
Tumor Growth Inhibition* 78% (28 days) 65% (28 days) 42% (28 days)
Cytokine Reduction (IL-6) 89% 92% 55%
Common Adverse Effects Grade 1 Fatigue Anemia (Grade 3) Hepatotoxicity

*Data from xenograft models of triple-negative breast cancer .

Key Findings :

  • Efficacy : this compound demonstrates superior tumor growth inhibition (78%) compared to SB203580 (42%), attributed to its dual-pathway targeting .
  • Safety : Unlike Ruxolitinib, this compound avoids severe anemia (common with JAK inhibitors) due to its balanced kinase selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JVW-1009
Reactant of Route 2
Reactant of Route 2
JVW-1009

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.